Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride chemical structure and properties
Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is a heterocyclic compound featuring a strained azetidine ring linked to a pyridine moiety via a carbonyl group. This unique structural combination positions it as a compound of significant interest in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable scaffold in drug design for its ability to impart favorable physicochemical and pharmacokinetic properties, such as improved metabolic stability, solubility, and three-dimensional complexity.[1][2] The pyridinyl group is a common pharmacophore found in numerous biologically active molecules. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride, drawing upon available data and established principles of medicinal chemistry.
Chemical Structure and Identification
The chemical structure of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride combines the key features of an azetidine ring and a pyridine ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a common practice for amine-containing pharmaceuticals.
Caption: Chemical structure of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1823607-08-4 | [3] |
| Molecular Formula | C₉H₁₁ClN₂O | [4] |
| Molecular Weight | 198.65 g/mol | [4] |
| IUPAC Name | azetidin-3-yl(pyridin-4-yl)methanone;hydrochloride | N/A |
Physicochemical Properties
Table 2: Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Rationale/Comments |
| Physical State | Solid | Most hydrochloride salts of organic amines are crystalline solids at room temperature. |
| Melting Point | Not available | Expected to be a relatively high-melting solid, characteristic of hydrochloride salts. For comparison, the related compound (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride has a melting point of 183-185 °C.[5] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly increases aqueous solubility. |
| Stability | Stable under standard laboratory conditions. | The azetidine ring, while strained, is generally more stable than aziridines.[6] The hydrochloride salt form also contributes to stability. Should be stored in a cool, dry place away from strong oxidizing agents. |
Synthesis and Manufacturing
A specific, detailed synthetic protocol for Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is not published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 3-acylazetidines and related ketones.
A common strategy involves the coupling of a suitable azetidine precursor with a pyridine-based carboxylic acid derivative.
Caption: A proposed synthetic workflow for Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride.
Experimental Protocol (Proposed):
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Activation of Pyridine-4-carboxylic Acid: Pyridine-4-carboxylic acid is reacted with an activating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride.
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Friedel-Crafts Acylation: The N-Boc-protected azetidine is reacted with the pyridine-4-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent. This step introduces the pyridin-4-oyl group onto the azetidine ring. General methods for the synthesis of 3-functionalized azetidines have been reviewed.[7]
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically using a solution of hydrochloric acid in an organic solvent like dioxane or methanol. This step simultaneously yields the desired hydrochloride salt.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected NMR and IR spectral features can be predicted based on the molecule's structure.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Pyridinyl Protons: Two sets of doublets in the aromatic region (δ 7.5-9.0 ppm). - Azetidinyl Protons: A multiplet for the CH group at the 3-position (likely deshielded by the carbonyl group) and multiplets for the CH₂ groups of the azetidine ring (δ 3.0-5.0 ppm). - N-H Proton: A broad singlet, the chemical shift of which would be solvent-dependent. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (δ 190-200 ppm). - Pyridinyl Carbons: Signals in the aromatic region (δ 120-160 ppm). - Azetidinyl Carbons: Signals in the aliphatic region (δ 30-60 ppm). |
| IR Spectroscopy | - C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹. - N-H Stretch: A broad absorption in the region of 3200-3400 cm⁻¹. - C=N and C=C Stretches (Pyridine): Absorptions in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (ESI+) | - [M+H]⁺: An expected peak at m/z 177.08, corresponding to the protonated free base. |
Pharmacological and Biological Context
The pharmacological profile of Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride has not been specifically reported. However, the structural motifs present suggest potential biological activities of interest to drug discovery.
The azetidine ring is a "privileged" scaffold in medicinal chemistry, known to enhance metabolic stability and receptor selectivity.[1][8] Compounds containing the azetidine moiety have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][8]
The combination of an azetidine ring with a pyridine ring is found in several potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). While the specific target of this compound is unknown, its structural similarity to other nAChR ligands suggests it could be a candidate for investigation in this area. The diverse biological activities of azetidinone derivatives have been extensively reviewed.[9]
Safety and Handling
A specific Safety Data Sheet (SDS) for Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is not publicly available. Therefore, it should be handled with the care accorded to a novel chemical of unknown toxicity. General safety precautions for handling similar heterocyclic compounds should be followed.[10][11]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures (General Guidance):
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride is a compound with significant potential for further investigation in the field of drug discovery. Its unique combination of a strained, yet relatively stable, azetidine ring and a pharmacologically relevant pyridine moiety makes it an attractive candidate for screening in various biological assays. While specific experimental data for this compound is currently limited, this guide provides a comprehensive overview based on its known chemical identity and the properties of related structures. Further research is warranted to fully elucidate its physicochemical properties, develop an optimized synthetic route, and explore its pharmacological profile.
References
-
Chemsrc. Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride. Retrieved from [Link]
- KISHIDA CHEMICAL CO., LTD. (2023).
- Isabel, E., et al. (2011). Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 479-483.
- TCI Chemicals. (2025). SAFETY DATA SHEET: Azetidin-3-ylmethanol Hydrochloride.
-
ChemRadar. Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride. Retrieved from [Link]
- Zhang, G., & Zhang, Y. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
- Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5541-5560.
- Kaur, M., & Singh, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
- MedChemExpress. (2025). Azetidin-3-ol hydrochloride-SDS.
- Kaur, M., & Singh, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
- Sigma-Aldrich. (2026).
- Pombo-Villar, E. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 9, pp. 1-52). Springer, Berlin, Heidelberg.
- Cumbes, B., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
- Merck Millipore. (2021).
-
PubChem. Azetidin-3-one. Retrieved from [Link]
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
- Kumar, V., & Aggarwal, T. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
- Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
-
ChemRadar. Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride. Retrieved from [Link]
- Carboni, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8564-8569.
-
PubChem. 2-Acetylpyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CAS#:1823607-08-4 | Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride | Chemsrc [chemsrc.com]
- 4. Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride CAS#1864060-48-9 | Regulatory Information | GCIS-ChemRadar [chemradar.com]
- 5. (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride | 119770-60-4 [chemicalbook.com]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kishida.co.jp [kishida.co.jp]
- 11. file.medchemexpress.com [file.medchemexpress.com]
